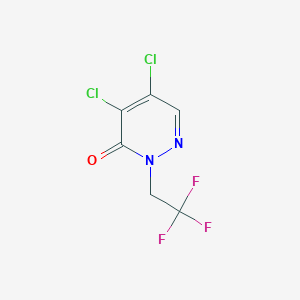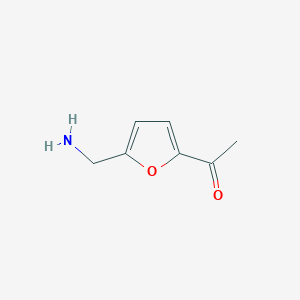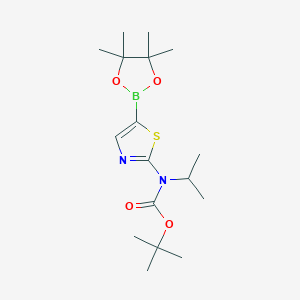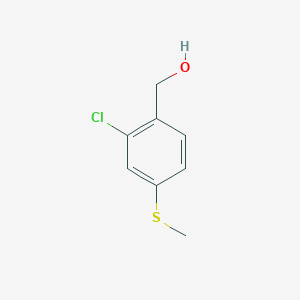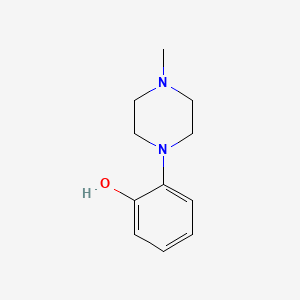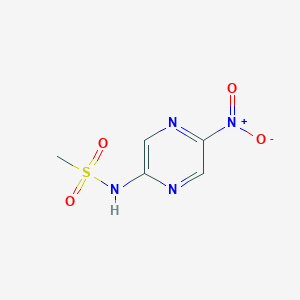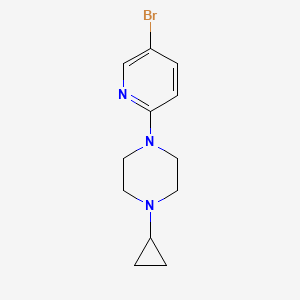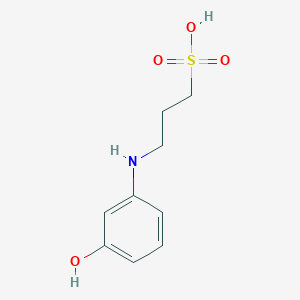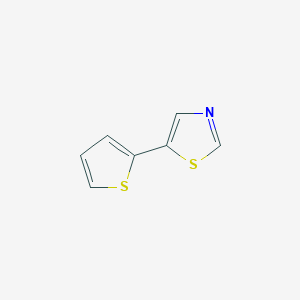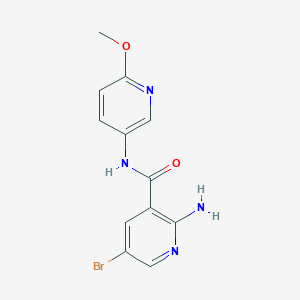
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a bromine atom, a methoxy group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation, can be employed . This method is favored due to its mild reaction conditions and functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its functional groups.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine and methoxy groups can also affect the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-bromopyridine: Shares the amino and bromine functional groups but lacks the methoxy and carboxamide groups.
5-bromo-2-methoxypyridine: Contains the bromine and methoxy groups but lacks the amino and carboxamide groups.
2-amino-6-bromopyridine: Similar structure but with the bromine atom in a different position.
Propriétés
Formule moléculaire |
C12H11BrN4O2 |
|---|---|
Poids moléculaire |
323.15 g/mol |
Nom IUPAC |
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O2/c1-19-10-3-2-8(6-15-10)17-12(18)9-4-7(13)5-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,17,18) |
Clé InChI |
XHTZECPADAGUPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


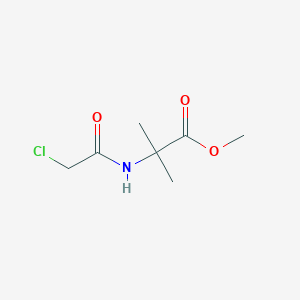

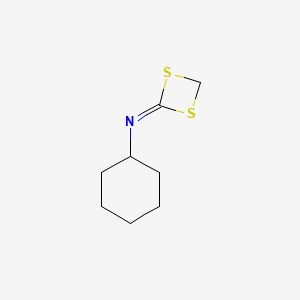
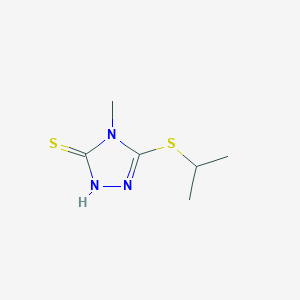
![Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-](/img/structure/B8620721.png)
